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molecular formula C7H9NO B1201472 N-Hydroxy-2-toluidine CAS No. 611-22-3

N-Hydroxy-2-toluidine

Cat. No. B1201472
M. Wt: 123.15 g/mol
InChI Key: OMYXQGTUTCZGCI-UHFFFAOYSA-N
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Patent
US06114375

Procedure details

The 2-N(OZ)CO2CH3 -benzylbromide, methyl N-(2-bromomethylphenyl)-N-alkoxycarbamate, is prepared as described in both EP619301 and EP704430 in a 4 step sequence as shown in scheme B. As described in the aforementioned European patent applications o-nitrotoluene is reacted with ammonium chloride in the presence of zinc to provide N-2-methyl phenyl hydroxylamine (XI) as described in Organic Synthesis Collective Volume III, p.668. The hydroxylamine is acylated with methyl chloroformate to provide the methyl phenyl N-hydroxycarbamate (XII) which is alkylated, for example with dimethylsulfate (R is methyl), to provide (XIII) which is brominated under standard conditions such as N-bromosuccinimide in carbon tetrachloride in the presence of a catalyst such as benzoyl peroxide to afford the intermediate benzylbromide (XIV). ##STR9##
[Compound]
Name
2-N(OZ)CO2CH3 benzylbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl N-(2-bromomethylphenyl)-N-alkoxycarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=[O:2].[Cl-].[NH4+]>[Zn]>[CH3:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][OH:2] |f:1.2|

Inputs

Step One
Name
2-N(OZ)CO2CH3 benzylbromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl N-(2-bromomethylphenyl)-N-alkoxycarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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